Cas no 62514-90-3 (2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione)

2-(2-ジエトキシホスホリルエチル)イソインドール-1,3-ジオンは、有機リン化合物とイソインドール骨格を併せ持つ特異な構造を有する化合物です。その特徴的な分子設計により、有機合成中間体として高い反応性と多様な誘導化が可能です。ホスホン酸エステル部位は求核試薬としての利用が期待され、一方でイソインドール-1,3-ジオン(フタルイミド)部位は安定性と結晶性に優れています。この組み合わせにより、医農薬中間体や機能性材料の合成において、選択的反応性と取り扱い易さを両立させた有用なビルディングブロックとしての活用が可能です。特に精密有機合成における多段階反応プロセスでの安定性が注目されます。

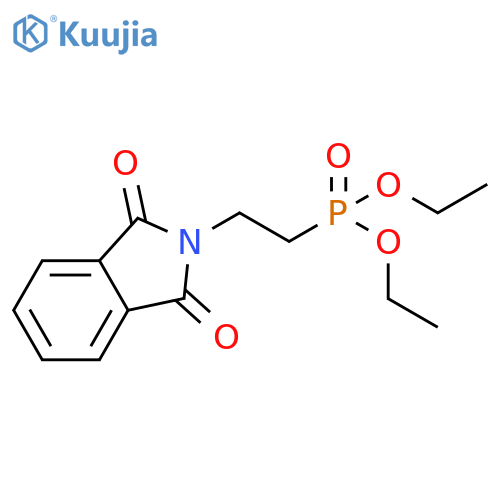

62514-90-3 structure

商品名:2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione

2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione

- CTK2F9123

- AC1L5Q33

- NSC78723

- diethyl[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]phosphonate

- AR-1I5083

- AC1Q6SU2

- [2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)ethyl]phosphonic acid diethyl ester

- AG-J-53123

- Pht-Aep(OEt)2

- diethyl 2-(1,3-dioxoisoindolin-2-yl)ethylphosphonate

- NSC 78723

- Diethyl [2-(1,3-Dioxo-2-isoindolinyl)ethyl]phosphonate

- AC6492

- MFCD11110597

- IQYFOIPYVGDPHE-UHFFFAOYSA-N

- DIETHYL 2-(1,3-DIOXOISOINDOL-2-YL)ETHYLPHOSPHONATE

- 62514-90-3

- A923007

- SY233149

- Diethyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)phosphonate

- SCHEMBL2578105

- diethyl phthalimidoethylphosphonate

- DTXSID60291851

- NSC-78723

- Phosphonicacid,P-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-,diethylester

-

- MDL: MFCD11110597

- インチ: InChI=1S/C14H18NO5P/c1-3-19-21(18,20-4-2)10-9-15-13(16)11-7-5-6-8-12(11)14(15)17/h5-8H,3-4,9-10H2,1-2H3

- InChIKey: IQYFOIPYVGDPHE-UHFFFAOYSA-N

- ほほえんだ: CCOP(=O)(CCN1C(=O)C2=CC=CC=C2C1=O)OCC

計算された属性

- せいみつぶんしりょう: 311.09234

- どういたいしつりょう: 311.09225967g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 7

- 複雑さ: 419

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 72.9Ų

じっけんとくせい

- 密度みつど: 1.280±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.9 g/l)(25ºC)、

- PSA: 72.91

2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739389-5g |

Diethyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)phosphonate |

62514-90-3 | 98% | 5g |

¥6324.00 | 2024-05-06 | |

| eNovation Chemicals LLC | D778672-5g |

Diethyl [2-(1,3-Dioxo-2-isoindolinyl)ethyl]phosphonate |

62514-90-3 | 95% | 5g |

$760 | 2025-02-28 | |

| eNovation Chemicals LLC | D778672-5g |

Diethyl [2-(1,3-Dioxo-2-isoindolinyl)ethyl]phosphonate |

62514-90-3 | 95% | 5g |

$760 | 2024-07-20 | |

| eNovation Chemicals LLC | D778672-5g |

Diethyl [2-(1,3-Dioxo-2-isoindolinyl)ethyl]phosphonate |

62514-90-3 | 95% | 5g |

$760 | 2025-02-19 |

2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione 関連文献

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

62514-90-3 (2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione) 関連製品

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

推奨される供給者

atkchemica

(CAS:62514-90-3)2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:62514-90-3)2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione

清らかである:99%

はかる:5g

価格 ($):740.0